molecular formula C17H10Cl2N4O2S B2771876 (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 853754-18-4

(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2771876
CAS No.: 853754-18-4
M. Wt: 405.25
InChI Key: RPLHLNWUDXABSJ-UXBLZVDNSA-N
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Description

(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H10Cl2N4O2S and its molecular weight is 405.25. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

One study investigated the carcinogenicity of 5-nitrofurans with heterocyclic substituents, which are structurally similar to the compound . It was found that one of these compounds induced a high incidence of tumors in various tissues in Sprague-Dawley female rats (Cohen et al., 1975).

Synthesis and Structural Analysis

A paper focused on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which shares a similar structural framework with the compound . These compounds were prepared using a specific condensation catalysis method and their structures were confirmed by various analyses (Yu et al., 2014).

Crystallography Studies

Research on the structures of compounds containing the 1,3,4-thiadiazol moiety has been conducted. This includes the study of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are similar to the compound of interest. These studies provide insights into the molecular geometry and intermolecular interactions of such compounds (Boechat et al., 2011).

Insecticidal Applications

A novel precursor compound, closely related to the compound , was used to synthesize various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This illustrates the potential application of such compounds in agriculture and pest control (Fadda et al., 2017).

Anticancer Research

Research has been conducted on derivatives of thiadiazole compounds, including the synthesis of thiazolidinone compounds containing a furan moiety. These compounds exhibited moderate to strong antiproliferative activity in human leukemia cell lines, indicating potential applications in cancer research (Chandrappa et al., 2009).

Photochemical Applications

A study on the modification of conjugated microporous poly-benzothiadiazoles, which are structurally related to the compound , explored their use in photocatalysis and singlet oxygen generation. This research highlights potential applications in photochemistry and materials science (Urakami et al., 2013).

Properties

IUPAC Name

N-[5-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2S/c1-9(24)21-17-23-22-16(26-17)10(8-20)6-12-3-5-15(25-12)13-7-11(18)2-4-14(13)19/h2-7H,1H3,(H,21,23,24)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLHLNWUDXABSJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NN=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.